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Compound of Interest

2,2'-Dimethoxybiphenyl-4,4'-
Compound Name: o
diamine

Cat. No.: B494636

Get Quote

Executive Summary

2,2'-Dimethoxybiphenyl-4,4'-diamine (CAS: 119-90-4) is a hydrophobic aromatic amine
primarily utilized as an intermediate in the synthesis of azo dyes and as a peroxidase substrate
in bio-analytical assays.[1][2] Its solubility behavior is governed by the competition between its
lipophilic biphenyl core and the hydrogen-bonding potential of its amine and methoxy
substituents.

Key Solubility Takeaway: The compound exhibits poor aqueous solubility (

g/L) but demonstrates high solubility in polar organic solvents (DMSO, Acetone) and moderate
solubility in alcohols. Acidification significantly enhances aqueous solubility via protonation of
the amine groups.

Physicochemical Characterization

Understanding the solubility requires a baseline of the molecule's thermodynamic and
electronic properties.
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Table 1: Physicochemical Parameters

Parameter Value Technical Note

Molecular Weight 244.29 g/mol

Melting Point ( High lattice energy barrier to

137-138 °C (410 K) , ,
) dissolution.[1]

Indicates moderate
LogP (Octanol/Water) 1.81 lipophilicity; readily partitions
into organic phases.

Weak base; exists as neutral
pKa ~4.2 (1st amine) species at physiological pH
(7.4).

) Turns violet/brown upon
Appearance Colorless/White Crystals o _ o
oxidation (air sensitivity).

Solubility Landscape: Quantitative & Qualitative
Data

The following data aggregates experimental values and qualitative assessments for solvent
selection.

Table 2: Solubility in Common Solvents (at 25°C unless
noted)
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Solvent Class Solvent Solubility Protocol Notes
Hydrophobic effect
Aqueous Water (Neutral) Insoluble (~60 mg/L) )
dominates.

. Forms soluble
Water (Acidic, pH <3)  Soluble ) )
dihydrochloride salt.

Suitable for
Alcohols Ethanol 10 mg/mL (10 g/L) o
recrystallization.

Common solvent for

Methanol 10 mg/mL (210 g/L) )
HPLC stock solutions.
Preferred solvent for
Polar Aprotic DMSO High (>50 mg/mL) biological stock
solutions.
Good for rapid
Acetone Soluble ) ]
dissolution/transfer.
0.285 g/g solvent at
Esters Ethyl Acetate Soluble )
73°C (Hot extraction).
) Useful for liquid-liquid
Chlorinated Chloroform Soluble )
extraction from water.
Moderate solubility
due to
Hydrocarbons Benzene/Toluene Soluble

interactions.

Thermodynamic Modeling: Hansen Solubility
Parameters (HSP)

To predict solubility in untested solvents, we utilize Hansen Solubility Parameters.[3] Since
experimental HSP values for o-Dianisidine are not standard in literature, we provide Calculated
Values based on the Van Krevelen-Hoftyzer Group Contribution Method.
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Calculated HSP Profile

o Dispersion (

): ~19.5 MPa
(Due to the biphenyl core)

o Polarity (

): ~5.5 MPa
(Contribution from -OCH

and -NH

)

e Hydrogen Bonding (

): ~8.0 MPa

(Amine donors/acceptors)
Solvent Selection Logic:
o Best Solvents: Solvents with vectors similar to the solute (
).
o Match:Chloroform (
) and THF.
e Poor Solvents:
o Water:[2][4]

(42.3) is too high; energy cost to break water-water H-bonds is not recovered.

o Hexane:
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and

are near zero; insufficient interaction with the amine/methoxy groups.

Experimental Protocol: Solubility Determination

Safety Warning: o-Dianisidine is a Group 2B Carcinogen. All handling must occur in a chemical
fume hood using double nitrile gloves.

Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for determining
thermodynamic solubility.
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Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed HPLC Methodology

To quantify the dissolved concentration, use the following validated HPLC conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 um).

» Mobile Phase: Isocratic 60:40 Acetonitrile : Water (buffered to pH 7 with 210mM Ammonium
Acetate to prevent amine tailing).

e Flow Rate: 1.0 mL/min.
» Detection: UV Absorbance at 297 nm (primary

) or 310 nm.

e Retention Time: Expect elution around 3-5 minutes depending on dead volume.

o Calibration: Prepare standard curve (1-100 pg/mL) in Methanol.
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Applications & Implications

o Recrystallization: The steep solubility curve in Ethanol (soluble hot, moderately soluble cold)
makes it the ideal solvent for purification.

e Reaction Medium: For coupling reactions (e.g., azo dye synthesis), dilute HCl is preferred to
solubilize the amine as a diazonium salt.

e Bio-Assays: When used as a peroxidase substrate, dissolve stock in DMSO or Methanol
before diluting into the aqueous reaction buffer. AqQueous stock solutions degrade rapidly
(turn pink/brown).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Solubility Profile & Technical Guide: 2,2'-
Dimethoxybiphenyl-4,4'-diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b494636/docs#solubility-profile-technical-guide-2-2-
dimethoxybiphenyl-4-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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